Conformational Inversion Barrier Comparison: Dicyclobutylidene-Derived [6.4]Rotane vs. Cyclohexane
Dicyclobutylidene serves as the essential precursor for synthesizing the [6.4]rotane framework, a hexaspiro compound whose central cyclohexane ring exhibits the highest conformational inversion barrier ever reported. When dicyclobutylidene is compared to alternative cyclobutane precursors that cannot generate this spiro-annulated architecture, the functional outcome diverges dramatically [1].
| Evidence Dimension | Free energy of activation for chair-to-chair conformational inversion (ΔG‡) |
|---|---|
| Target Compound Data | 156.8 ± 1.1 kJ/mol (for [6.4]rotane synthesized from dicyclobutylidene) |
| Comparator Or Baseline | Cyclohexane: ~43 kJ/mol; Highly substituted cyclohexanes: typically 50-80 kJ/mol |
| Quantified Difference | Approximately 3.6-fold higher than unsubstituted cyclohexane; highest barrier ever reported for a cyclohexane system |
| Conditions | High-temperature equilibration of axially and equatorially labeled [1-13C]-[6.4]rotane at 487 K, with structure confirmed by low-temperature X-ray crystallography |
Why This Matters
This quantifies dicyclobutylidene's unique capacity to generate conformationally locked molecular architectures, a property critical for stereochemical control in complex molecule synthesis that cannot be achieved using monocyclic cyclobutane analogs.
- [1] Fitjer, L. et al. J. Am. Chem. Soc. 1998, 120, 317-328. A New Rotane Family: Synthesis, Structure, Conformation, and Dynamics of [3.4]-, [4.4]-, [5.4]-, and [6.4]Rotane. View Source
